molecular formula C12H12N2OS B2490092 4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE CAS No. 1448038-30-9

4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B2490092
CAS No.: 1448038-30-9
M. Wt: 232.3
InChI Key: LRSMZCHUYBSXQD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . These compounds often interact with various cellular targets, leading to their diverse biological activities .

Mode of Action

For instance, they can bind with high affinity to multiple receptors, leading to changes in cellular function . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic and nucleophilic substitution , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes . This can lead to a range of downstream effects, contributing to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability and pharmacokinetic behavior.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

  • 2-(2-Methylphenyl)-1,3-thiazole-4-carboxamide
  • 4-Methyl-1,3-thiazole-5-carboxamide

Uniqueness

4-METHYL-2-(2-METHYLPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-7-5-3-4-6-9(7)12-14-8(2)10(16-12)11(13)15/h3-6H,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSMZCHUYBSXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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